molecular formula C7H5NOS B027958 Benzo[d]thiazol-5-ol CAS No. 7686-41-1

Benzo[d]thiazol-5-ol

Cat. No. B027958
CAS RN: 7686-41-1
M. Wt: 151.19 g/mol
InChI Key: BREUOIWLJRZAFF-UHFFFAOYSA-N
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Patent
US09156822B2

Procedure details

A mixture of intermediate 24 (272 mg, 1.65 mmol) and hydroiodic acid (45%, 2 mL) was heated to reflux for 5 h. The mixture was diluted with water and filtered. The filtrate was neutralized and the solids were filtered, washed with water, and combined to give benzo[d]thiazol-5-ol (intermediate 25) (206 mg, 83%). HPLC: 99%, RT 2.038 min. MS (ESI) m/z 152.1 [M+H]+.
Quantity
272 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[CH:5][C:6]2[S:10][CH:9]=[N:8][C:7]=2[CH:11]=1.I>O>[S:10]1[C:6]2[CH:5]=[CH:4][C:3]([OH:2])=[CH:11][C:7]=2[N:8]=[CH:9]1

Inputs

Step One
Name
Quantity
272 mg
Type
reactant
Smiles
COC=1C=CC2=C(N=CS2)C1
Name
Quantity
2 mL
Type
reactant
Smiles
I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
the solids were filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
S1C=NC2=C1C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 206 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.